molecular formula C25H27N3O4S B14984412 5-(4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B14984412
M. Wt: 465.6 g/mol
InChI Key: ROJOIHDWRJCLAH-UHFFFAOYSA-N
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Description

5-(4-METHYLPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a benzothiophene moiety, and an oxolane group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 5-(4-METHYLPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the oxazole ring and the incorporation of the benzothiophene and oxolane groups. The synthetic route typically starts with the preparation of the benzothiophene intermediate, followed by the introduction of the oxolane group through a series of reactions involving carbamoylation and cyclization. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions, leading to the formation of oxazole oxides.

    Reduction: The benzothiophene moiety can be reduced to form tetrahydrobenzothiophene derivatives.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-METHYLPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-(4-METHYLPHENYL)-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE include other oxazole derivatives and benzothiophene compounds These compounds share structural similarities but may differ in their chemical reactivity and biological activity

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

5-(4-methylphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H27N3O4S/c1-15-8-10-16(11-9-15)20-13-19(28-32-20)23(29)27-25-22(18-6-2-3-7-21(18)33-25)24(30)26-14-17-5-4-12-31-17/h8-11,13,17H,2-7,12,14H2,1H3,(H,26,30)(H,27,29)

InChI Key

ROJOIHDWRJCLAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5CCCO5

Origin of Product

United States

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